molecular formula C9H16O7 B14372625 Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate CAS No. 90690-66-7

Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate

Cat. No.: B14372625
CAS No.: 90690-66-7
M. Wt: 236.22 g/mol
InChI Key: LMSAYIYQOBZWDM-UHFFFAOYSA-N
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Description

Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate is an organic compound with the molecular formula C₉H₁₆O₇. It is a derivative of butanoic acid and features multiple methoxy groups and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate typically involves the esterification of 2,2,4,4-tetramethoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding carboxylic acid and methanol. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent breakdown of the ester bond.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxobutanoate: Similar structure but lacks the multiple methoxy groups.

    Ethyl 2,2,4,4-tetramethoxy-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2,2-dimethyl-3-oxobutanoate: Similar structure but with dimethyl groups instead of methoxy groups.

Uniqueness

Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate is unique due to the presence of four methoxy groups, which significantly influence its reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications where such functional groups are required.

Properties

CAS No.

90690-66-7

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 2,2,4,4-tetramethoxy-3-oxobutanoate

InChI

InChI=1S/C9H16O7/c1-12-7(13-2)6(10)9(15-4,16-5)8(11)14-3/h7H,1-5H3

InChI Key

LMSAYIYQOBZWDM-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C(C(=O)OC)(OC)OC)OC

Origin of Product

United States

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